

Technical Monograph: 2-Chloro-6-acetylbenzothiazole

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Compound of Interest

Compound Name: 1-(2-Chlorobenzo[d]thiazol-6-yl)ethanone

CAS No.: 61700-72-9

Cat. No.: B1603424

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Operational Safety, Reactivity, and Synthetic Application Chemical Identity & Critical Safety Architecture

2-Chloro-6-acetylbenzothiazole is a bifunctional electrophile. Its reactivity is defined by the electron-deficient benzothiazole core, which activates the C2-chlorine towards Nucleophilic Aromatic Substitution (

), while the C6-acetyl group remains susceptible to nucleophilic attack or reduction.

Core Physicochemical Data

Property	Specification
CAS Number	61700-72-9
IUPAC Name	1-(2-chlorobenzothiazol-6-yl)ethanone
Molecular Formula	
Molecular Weight	211.67 g/mol
Physical State	Solid (typically off-white to pale yellow powder)
Storage Class	6.1A (Combustible, Acute Toxic)
Solubility	Soluble in DMSO, DMF, DCM; Poorly soluble in water.

Hazard Profiling (GHS Classification)

Signal Word: DANGER This compound is not merely an irritant; it possesses acute toxicity profiles similar to its parent scaffold, 2-chlorobenzothiazole.

Hazard Code	Description	Mechanistic Implication
H301 + H311	Toxic if swallowed or in contact with skin.	High lipophilicity allows rapid dermal absorption. Systemic toxicity often involves interference with cytochrome P450 enzymes.
H319	Causes serious eye irritation.	Hydrolysis on mucosal surfaces releases HCl and phenolic intermediates.
H332	Harmful if inhaled.	Aerosolized particulates are potent respiratory irritants.
H402	Harmful to aquatic life.	Benzothiazoles are persistent environmental pollutants; waste must be segregated.

Strategic Handling & Storage Protocols

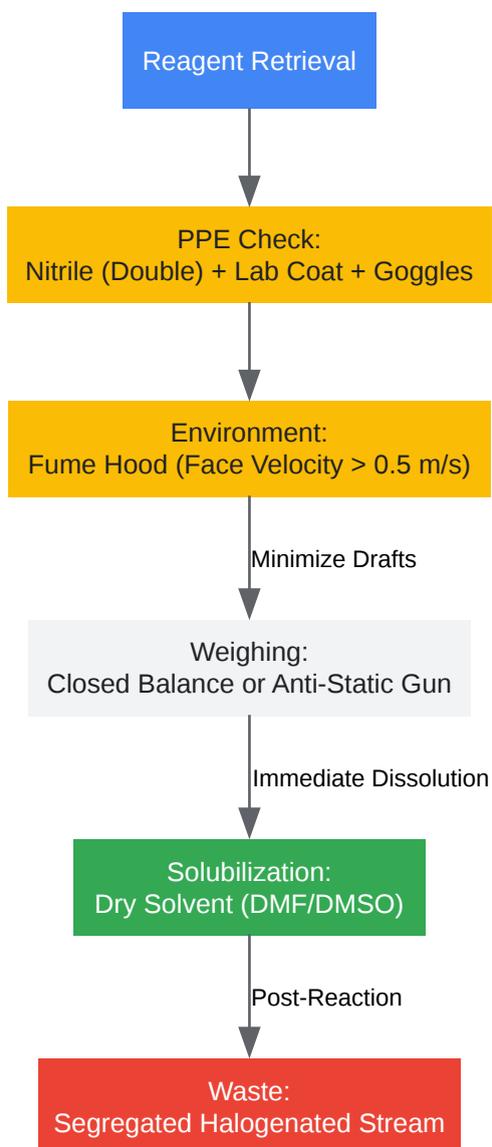
The integrity of this reagent is compromised by moisture. The C2-Cl bond, while stable in dry conditions, is susceptible to slow hydrolysis, releasing hydrochloric acid (HCl) which autocatalyzes further degradation.

Storage "Cold Chain" Logic

- Temperature: Store at 2–8°C.
 - Reasoning: Low temperature retards the kinetic rate of spontaneous hydrolysis and dimerization.
- Atmosphere: Inert Gas (Argon or Nitrogen).
 - Reasoning: Oxygen is less of a concern than humidity. Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" in opened vials.
- Container: Amber glass with PTFE-lined septa.
 - Reasoning: Prevents photon-induced radical degradation of the acetyl moiety.

Handling Workflow Visualization

The following decision tree outlines the safe handling logic to prevent exposure and degradation.



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Figure 1: Operational workflow for handling toxic benzothiazole derivatives.

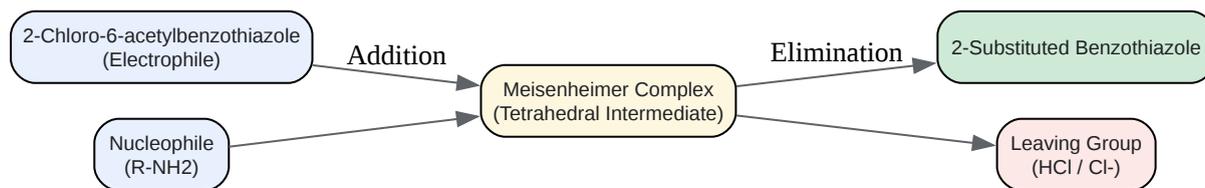
Reactivity & Synthetic Application

The primary utility of 2-Chloro-6-acetylbenzothiazole lies in its ability to undergo

reactions at the C2 position. The nitrogen atom in the thiazole ring acts as an electron sink, stabilizing the Meisenheimer-like transition state.

The Mechanism: Displacement

When reacting with a nucleophile (e.g., a primary amine or hydrazine), the reaction follows a predictable pathway. Understanding this mechanism is crucial for troubleshooting low yields.



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Figure 2: Nucleophilic Aromatic Substitution pathway at the C2 position.

Causality in Experimental Design

- **Base Requirement:** The reaction generates HCl. An auxiliary base (e.g., Triethylamine or) is mandatory to neutralize the acid. Failure to scavenge HCl will protonate the nucleophile (amine), rendering it unreactive and stalling the reaction.
- **Solvent Choice:** Polar aprotic solvents (DMF, DMSO, Acetonitrile) are required to stabilize the polar transition state.

Self-Validating Experimental Protocol

Objective: Synthesis of a 2-amino-derivative via

displacement. Validation Principle: This protocol includes "Checkpoints" where the scientist must verify the system state before proceeding.

Step-by-Step Methodology

- **Preparation (Inert Atmosphere):**
 - Flame-dry a round-bottom flask and purge with Argon.
 - **Checkpoint 1:** Verify Argon flow. If humidity enters, the C2-Cl will hydrolyze to the 2-hydroxy derivative (spectroscopically dead end).

- Dissolution:
 - Dissolve 1.0 eq of 2-Chloro-6-acetylbenzothiazole in anhydrous DMF (0.2 M concentration).
 - Add 1.2 eq of the amine nucleophile.
 - Add 2.0 eq of Diisopropylethylamine (DIPEA).
- Reaction:
 - Heat to 60–80°C.
 - Checkpoint 2 (TLC/LCMS): Monitor after 1 hour.
 - Success Indicator: Disappearance of the starting material peak (approx. 211.67 Da).[\[1\]](#)
 - Failure Mode: If a peak at M-Cl+OH (approx 193 Da) appears, moisture intrusion occurred (Hydrolysis).
- Work-up (The Validation Step):
 - Dilute with Ethyl Acetate and wash with water.
 - Critical Safety Step: Wash the organic layer with saturated .
 - Why? This neutralizes any residual HCl generated during the substitution.
 - Dry over
and concentrate.
- Characterization:
 - ¹H NMR: Look for the disappearance of the specific benzothiazole protons and the appearance of the nucleophile's alkyl/aryl protons. The acetyl methyl group (singlet ~2.6 ppm) should remain intact.

Emergency Response & Waste Management

Spill Management

Due to the H301+H311 toxicity rating, a spill is a high-risk event.

- Evacuate the immediate area.
- Don PPE: Double nitrile gloves, respiratory protection (P100 or N95 minimum if powder is aerosolized).
- Neutralize: Cover the spill with a solvent adsorbent pad. Do not use water initially (spreads the lipophilic compound).
- Clean: Wipe surface with 10% bleach solution (oxidizes the sulfur), followed by soap and water.

Waste Disposal

- Do NOT dispose of down the drain (H402).
- Segregate into Halogenated Organic Waste.
- Label clearly as "Toxic / Benzothiazole Derivative".

References

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- Delmas, F., et al. (2004). Synthesis and antileishmanial activity of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives. European Journal of Medicinal Chemistry.

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